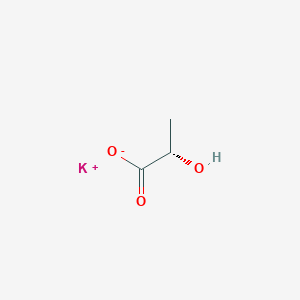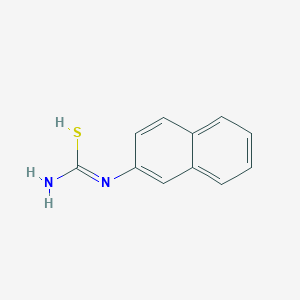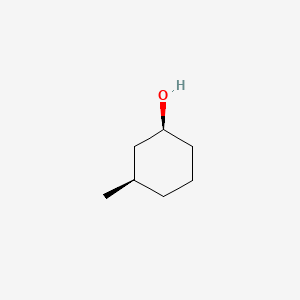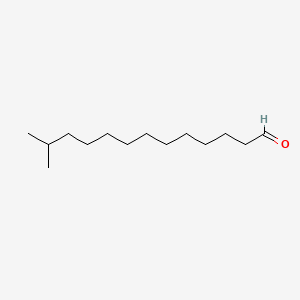
cis-Bis(triphenylphosphine)platinum(II)dichloride
Overview
Description
cis-Bis(triphenylphosphine)platinum(II)dichloride: is a metal phosphine complex with the chemical formula PtCl₂[P(C₆H₅)₃]₂ . This compound is known for its square planar geometry around the platinum center and exists in both cis and trans isomers. The cis isomer is a white crystalline powder, while the trans isomer is yellow . The cis isomer is primarily used as a reagent for the synthesis of other platinum compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The cis isomer of bis(triphenylphosphine)platinum(II)dichloride can be prepared by heating solutions of platinum(II) chlorides with triphenylphosphine. One common method involves starting from potassium tetrachloroplatinate:
K2PtCl4+2PPh3→cis-Pt(PPh3)2Cl2+2KCl
The reaction is typically carried out in an appropriate solvent under controlled conditions to ensure the formation of the cis isomer .
Industrial Production Methods: In industrial settings, the preparation method involves adding triphenylphosphine to absolute ethanol, dissolving under a nitrogen atmosphere, and then adding potassium tetrachloroplatinate aqueous solution. The reaction generates a precipitate, which is filtered, washed, and dried to obtain the cis isomer with a high yield of 92%-98% .
Chemical Reactions Analysis
Types of Reactions: cis-Bis(triphenylphosphine)platinum(II)dichloride undergoes various types of reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, changing its oxidation state and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like phosphines (e.g., triphenylphosphine), amines, or halides under mild conditions.
Oxidation and Reduction Reactions: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various platinum complexes with different ligands, while oxidation and reduction reactions can lead to changes in the oxidation state of the platinum center .
Scientific Research Applications
cis-Bis(triphenylphosphine)platinum(II)dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the synthesis of other platinum compounds and as a catalyst in various organic reactions.
Biology and Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry: Employed as a catalyst in industrial processes, such as hydrogenation and hydroformylation reactions
Mechanism of Action
The mechanism by which cis-bis(triphenylphosphine)platinum(II)dichloride exerts its effects involves coordination with target molecules. The platinum center can form coordination bonds with ligands such as DNA, proteins, and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
trans-Bis(triphenylphosphine)platinum(II)dichloride: The trans isomer of the compound, which has different physical properties and reactivity compared to the cis isomer.
Bis(triphenylphosphine)palladium(II)dichloride: A similar compound with palladium instead of platinum, used in similar catalytic applications.
Bis(triphenylphosphine)nickel(II)dichloride: Another similar compound with nickel, also used in catalysis.
Uniqueness: The cis isomer of bis(triphenylphosphine)platinum(II)dichloride is unique due to its specific geometric configuration, which influences its reactivity and applications. The cis configuration allows for specific interactions with target molecules, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
platinum;triphenylphosphane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCYFPXJIOADLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pt] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32Cl2P2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(6R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7824463.png)
![(1S,2R,18R,22S,25R,28R,40R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B7824464.png)
